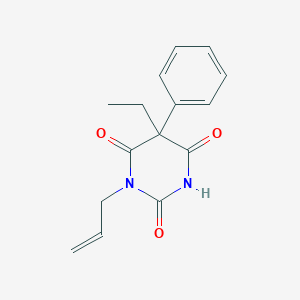

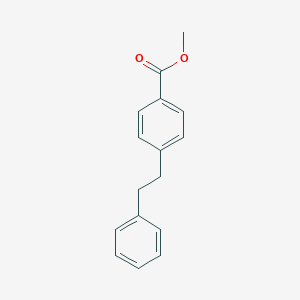

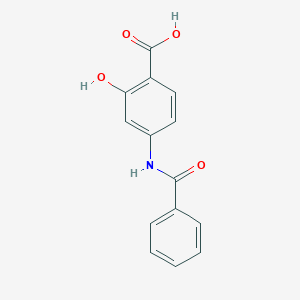

1-Allyl-5-ethyl-5-phenylbarbituric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

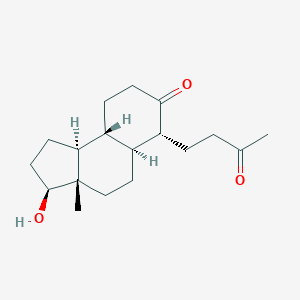

1-Allyl-5-ethyl-5-phenylbarbituric acid, commonly known as Barbital, is a barbiturate drug that was first synthesized in 1902. It is a white crystalline powder that is soluble in water and has sedative and hypnotic properties. Barbital has been widely used in the past as a sleeping pill and an anesthetic, but its use has declined due to the development of safer and more effective drugs.

Mécanisme D'action

Barbital acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the activity of GABA, Barbital reduces the activity of neurons in the brain, leading to sedation and sleep.

Effets Biochimiques Et Physiologiques

Barbital has a number of biochemical and physiological effects. It reduces the activity of neurons in the brain, leading to sedation and sleep. It also reduces the activity of the respiratory system, leading to a decrease in breathing rate and depth. Barbital can also cause muscle relaxation and a decrease in blood pressure.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using Barbital in lab experiments include its well-established sedative and hypnotic properties, which make it a useful tool for studying sleep and the effects of sedatives on the brain. However, the use of Barbital is limited by its potential for side effects, including respiratory depression and the development of tolerance and dependence.

Orientations Futures

There are a number of future directions for research on Barbital. One area of research could focus on the development of safer and more effective sedatives and hypnotics. Another area of research could focus on the development of drugs that target specific subtypes of GABA receptors, which could lead to the development of more targeted and effective drugs for the treatment of sleep disorders and other conditions. Additionally, research could focus on the development of drugs that enhance the activity of other neurotransmitters involved in sleep and sedation, which could lead to the development of novel drugs with different mechanisms of action.

Méthodes De Synthèse

The synthesis of Barbital involves the condensation of diethyl malonate with urea in the presence of sodium ethoxide to form diethyl barbituric acid. This intermediate is then reacted with allyl iodide and benzaldehyde to form 1-Allyl-5-ethyl-5-phenylbarbituric acid.

Applications De Recherche Scientifique

Barbital has been used in scientific research for its sedative and hypnotic properties. It has been used in studies on sleep and the effects of sedatives on the brain. Barbital has also been used in studies on the effects of barbiturates on the nervous system and on the development of tolerance and dependence.

Propriétés

Numéro CAS |

14167-72-7 |

|---|---|

Nom du produit |

1-Allyl-5-ethyl-5-phenylbarbituric acid |

Formule moléculaire |

C15H16N2O3 |

Poids moléculaire |

272.3 g/mol |

Nom IUPAC |

5-ethyl-5-phenyl-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C15H16N2O3/c1-3-10-17-13(19)15(4-2,12(18)16-14(17)20)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3,(H,16,18,20) |

Clé InChI |

YQXRJLHVCIHNEG-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)N(C1=O)CC=C)C2=CC=CC=C2 |

SMILES canonique |

CCC1(C(=O)NC(=O)N(C1=O)CC=C)C2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)

![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)